
1-Chloro-3-ethynyl-2,4-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-ethynyl-2,4-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with chlorine, ethynyl, and two fluorine atoms
Métodos De Preparación
The synthesis of 1-Chloro-3-ethynyl-2,4-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of boron trifluoride etherate complex, followed by thermal decomposition of the resulting diazonium salt . This process yields the desired compound with high specificity and efficiency.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure the consistent quality and purity of the compound, which is crucial for its applications in research and industry.
Análisis De Reacciones Químicas
1-Chloro-3-ethynyl-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to yield alkenes or alkanes.
Coupling Reactions: The ethynyl group allows for coupling reactions, such as Sonogashira coupling, to form more complex aromatic structures.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce substituted aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
1-Chloro-3-ethynyl-2,4-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: Researchers use it to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-ethynyl-2,4-difluorobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing fluorine atoms and the ethynyl group influences its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, affecting their function and leading to various biochemical effects.
Comparación Con Compuestos Similares
1-Chloro-3-ethynyl-2,4-difluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Chloro-2,4-difluorobenzene: Lacks the ethynyl group, resulting in different reactivity and applications.
1-Ethynyl-2,4-difluorobenzene:
1-Chloro-4-ethynylbenzene: Contains a different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H3ClF2 |
|---|---|
Peso molecular |
172.56 g/mol |
Nombre IUPAC |
1-chloro-3-ethynyl-2,4-difluorobenzene |
InChI |
InChI=1S/C8H3ClF2/c1-2-5-7(10)4-3-6(9)8(5)11/h1,3-4H |
Clave InChI |
FCDLVWOQTMWSPS-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC(=C1F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


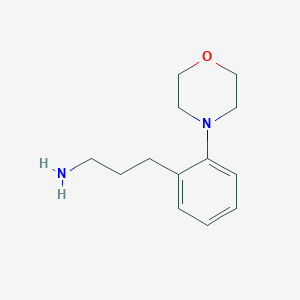

![1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13605040.png)


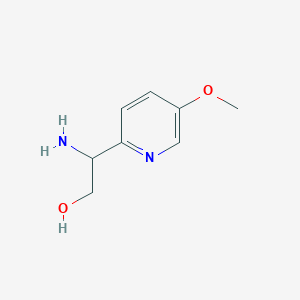
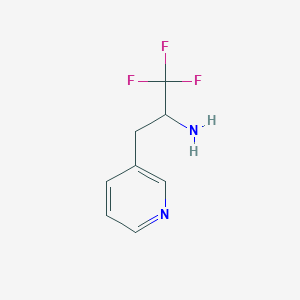
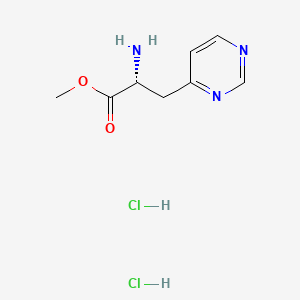
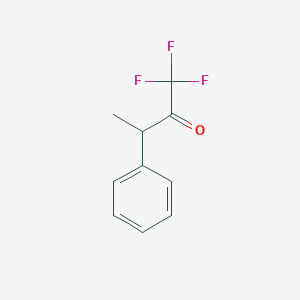

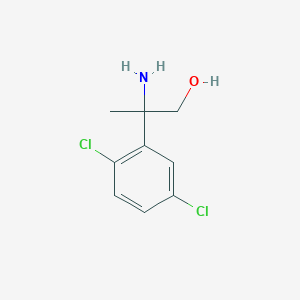
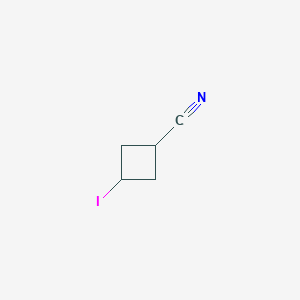
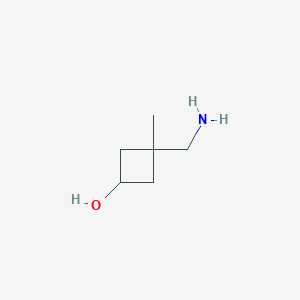
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
